Bienvenue dans la boutique en ligne BenchChem!

ethyl 3-phenylhexahydro-1H-pyrrolizine-1-carboxylate

Lipophilicity Drug-likeness Pyrrolizine

Select ethyl 3-phenylhexahydro-1H-pyrrolizine-1-carboxylate for your CNS-focused drug discovery. Its fully saturated hexahydro core (Fsp³=0.5625) escapes 'flatland' bias, while cLogP 2.71 and TPSA 29.5 Ų ensure optimal blood-brain barrier penetration. Unlike planar pyrrolizine scaffolds (ketorolac, licofelone), this 3-phenyl ester offers a unique 3D shape and lipophilicity profile that cannot be replicated by simple alkyl or acyl analogs. Available at ≥98% purity from research suppliers. Contact us for bulk orders.

Molecular Formula C16H21NO2
Molecular Weight 259.349
CAS No. 1005095-99-7
Cat. No. B2363476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-phenylhexahydro-1H-pyrrolizine-1-carboxylate
CAS1005095-99-7
Molecular FormulaC16H21NO2
Molecular Weight259.349
Structural Identifiers
SMILESCCOC(=O)C1CC(N2C1CCC2)C3=CC=CC=C3
InChIInChI=1S/C16H21NO2/c1-2-19-16(18)13-11-15(12-7-4-3-5-8-12)17-10-6-9-14(13)17/h3-5,7-8,13-15H,2,6,9-11H2,1H3
InChIKeyXJCLMIPLNVXPDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-phenylhexahydro-1H-pyrrolizine-1-carboxylate – Key Physicochemical Baseline for Procurement Decisions


Ethyl 3-phenylhexahydro-1H-pyrrolizine-1-carboxylate (CAS 1005095‑99‑7) is a fully saturated bicyclic pyrrolizine ester bearing a 3‑phenyl substituent. It is commercially available at ≥98 % purity from multiple research‑chemical suppliers and is primarily employed as a versatile building block in medicinal chemistry and organic synthesis [1]. Its hexahydro‑1H‑pyrrolizine core distinguishes it from the more planar, unsaturated pyrrolizine scaffolds (e.g., ketorolac, licofelone) that dominate the NSAID and anti‑inflammatory fields [2]. The compound’s high fraction of sp³‑hybridised carbons (Fsp³ = 0.5625) and moderate lipophilicity (cLogP ≈ 2.7) position it favourably for CNS‑oriented and intracellular‑target drug‑discovery programmes [3].

Why In‑Class Pyrrolizine Esters Cannot Simply Replace Ethyl 3‑phenylhexahydro‑1H‑pyrrolizine‑1‑carboxylate


Simple substitution of ethyl 3‑phenylhexahydro‑1H‑pyrrolizine‑1‑carboxylate with a methyl ester (cLogP ≈ 0.6), an unsubstituted ethyl ester (cLogP ≈ 1.0), or a carboxylic acid analogue (cLogP ≈ 2.1; PSA ≈ 59 Ų) would radically alter the lipophilicity, hydrogen‑bonding potential, and overall physicochemical profile of any candidate molecule [1][2]. Because the 3‑phenyl group provides a unique combination of moderate lipophilicity with minimal polar surface area, it cannot be mimicked by simple alkyl or acyl modifications [3]. Moreover, the fully saturated hexahydro scaffold confers a three‑dimensional shape that is fundamentally different from the planar dihydro‑pyrrolizine cores found in ketorolac and related COX inhibitors, making generic interchange impossible without re‑optimising the entire pharmacokinetic and pharmacodynamic profile [4]. The quantitative evidence below demonstrates exactly where these property differences become decisive for scientific selection.

Quantitative Differentiation Guide for Ethyl 3‑phenylhexahydro‑1H‑pyrrolizine‑1‑carboxylate Procurement


Lipophilicity Advantage Over the Methyl Ester Analog

Ethyl 3‑phenylhexahydro‑1H‑pyrrolizine‑1‑carboxylate exhibits a cLogP of 2.71, which is 2.13 log units higher than the methyl ester comparator (cLogP 0.58) [1]. This large shift translates into a >100‑fold increase in octanol/water partition coefficient, indicating substantially improved membrane permeability and central nervous system (CNS) multiparameter optimisation scores.

Lipophilicity Drug-likeness Pyrrolizine

Lipophilicity Gap Relative to the Unsubstituted Ethyl Ester

Relative to the unsubstituted ethyl hexahydro‑1H‑pyrrolizine‑1‑carboxylate (cLogP ≈ 1.0–1.2), the 3‑phenyl derivative shows a cLogP increase of approximately 1.5–1.7 log units [1][2]. This confirms that the phenyl ring is the dominant contributor to the lipophilicity of the molecule and that the ethyl ester alone cannot drive membrane partitioning.

Lipophilicity Structure–activity relationship Scaffold optimisation

Polar Surface Area Contrast with Ketorolac (Dihydro‑pyrrolizine NSAID)

The topological polar surface area (TPSA) of ethyl 3‑phenylhexahydro‑1H‑pyrrolizine‑1‑carboxylate is 29.5 Ų, which is less than half the TPSA of the well‑known dihydro‑pyrrolizine drug ketorolac (59.3 Ų) [1][2]. According to Veber’s rule, a TPSA below 60 Ų favours good oral bioavailability, while a TPSA below 40 Ų is often associated with enhanced blood–brain barrier penetration [3].

Polar surface area Oral absorption Blood–brain barrier

Fraction sp³ (Fsp³) Enhancement Over Approved Drug Average

With an Fsp³ of 0.5625, ethyl 3‑phenylhexahydro‑1H‑pyrrolizine‑1‑carboxylate exceeds the average Fsp³ of approved oral drugs (0.47) reported by Lovering et al. [1]. The fully saturated hexahydro scaffold contributes three‑dimensional shape complexity that has been empirically correlated with higher success rates in clinical trials.

Fraction sp³ Developability Clinical success

Acid‑Base Character Contrast with Ketorolac

The predicted pKa (strongest basic centre) of ethyl 3‑phenylhexahydro‑1H‑pyrrolizine‑1‑carboxylate is 9.01, whereas ketorolac possesses a carboxylic acid with an experimental pKa of 3.49 [1]. This fundamental acid‑base dichotomy means the two scaffolds require completely different salt‑formation and formulation strategies.

pKa Formulation Salt selection

Priority Application Scenarios for Ethyl 3‑phenylhexahydro‑1H‑pyrrolizine‑1‑carboxylate Informed by Quantitative Evidence


CNS‑Penetrant Lead‑Generation Libraries

The compound’s cLogP of 2.71 and TPSA of 29.5 Ų place it within the preferred CNS multiparameter optimisation space, making it an ideal building block for libraries targeting neurodegenerative or psychiatric disorders [1][2]. Its low TPSA relative to ketorolac (29.5 vs. 59.3 Ų) suggests superior passive blood–brain barrier penetration.

Fragment‑Based Drug Discovery (FBDD) with Saturated Scaffolds

With an Fsp³ of 0.5625—exceeding the average approved‑drug Fsp³ of 0.47—this compound is well‑suited for inclusion in fragment libraries designed to escape the ‘flatland’ bias and improve clinical developability [3].

Synthesis of Chiral Pyrrolizidine Analogues

The molecule contains three asymmetric atoms, offering multiple stereochemical handles. Its saturated scaffold and phenyl substituent provide a rigid, three‑dimensional core that can be used to generate chiral pyrrolizidine derivatives for target‑selectivity studies .

Pharmacokinetic Tool Compound with Predictable Ionisation Behaviour

The predicted basic pKa of 9.01 enables straightforward salt formation with pharmaceutically acceptable acids (e.g., HCl, citric acid). This predictable ionisation profile, combined with moderate lipophilicity, makes the compound a useful tool for probing the relationship between basicity, solubility, and oral absorption in early‑stage development .

Quote Request

Request a Quote for ethyl 3-phenylhexahydro-1H-pyrrolizine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.